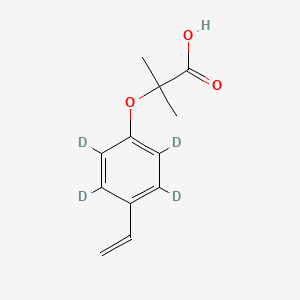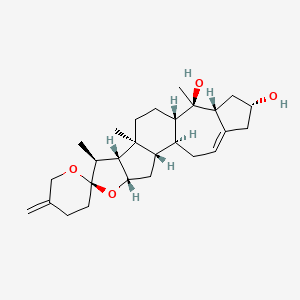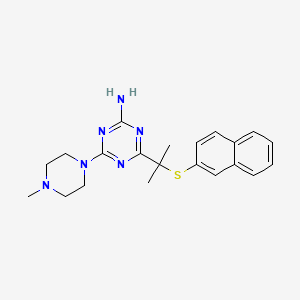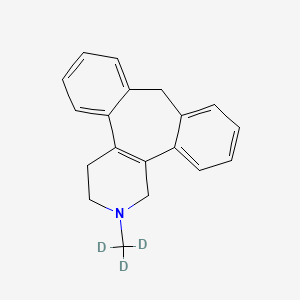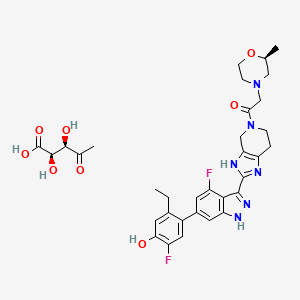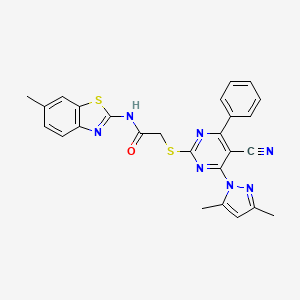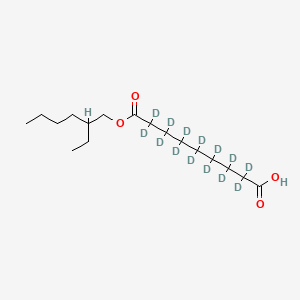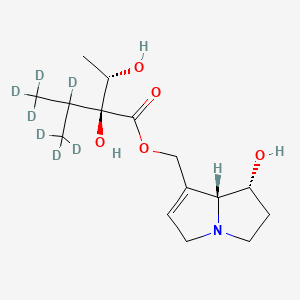
Lycopsamine-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lycopsamine-d7 is a deuterated analogue of lycopsamine, a pyrrolizidine alkaloid. Pyrrolizidine alkaloids are naturally occurring compounds found in various plants, known for their hepatotoxic properties. This compound is specifically labeled with deuterium, making it useful in scientific research, particularly in studies involving mass spectrometry and metabolic tracing.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lycopsamine-d7 involves the incorporation of deuterium atoms into the lycopsamine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of lycopsamine in the presence of deuterium gas, resulting in the replacement of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The production is carried out under controlled conditions to prevent contamination and ensure the stability of the deuterated compound.
Chemical Reactions Analysis
Types of Reactions
Lycopsamine-d7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxide derivatives, alcohols, and various substituted this compound compounds.
Scientific Research Applications
Lycopsamine-d7 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry for the quantification of lycopsamine and its metabolites.
Biology: Employed in metabolic studies to trace the pathways and fate of lycopsamine in biological systems.
Medicine: Investigated for its potential therapeutic effects and toxicity in preclinical studies.
Industry: Utilized in the development of analytical methods for the detection and quantification of pyrrolizidine alkaloids in food and herbal products.
Mechanism of Action
Lycopsamine-d7 exerts its effects through various molecular targets and pathways. It is known to induce hepatotoxicity by causing oxidative stress and mitochondrial dysfunction. The compound can also trigger endoplasmic reticulum stress and apoptosis in hepatocytes. The deuterium labeling allows for detailed studies of its metabolic pathways and interactions with cellular components.
Comparison with Similar Compounds
Lycopsamine-d7 is compared with other pyrrolizidine alkaloids such as:
Intermedine: Similar in structure but differs in its metabolic pathways and toxicity profile.
Echimidine: Another pyrrolizidine alkaloid with distinct biological effects and applications.
Lycopsamine N-oxide: An oxidized form of lycopsamine with different chemical properties and reactivity.
This compound is unique due to its deuterium labeling, which provides advantages in analytical and metabolic studies, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C15H25NO5 |
|---|---|
Molecular Weight |
306.41 g/mol |
IUPAC Name |
[(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-3,4,4,4-tetradeuterio-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-(trideuteriomethyl)butanoate |
InChI |
InChI=1S/C15H25NO5/c1-9(2)15(20,10(3)17)14(19)21-8-11-4-6-16-7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12+,13+,15-/m0/s1/i1D3,2D3,9D |
InChI Key |
SFVVQRJOGUKCEG-AVDAVBPJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([C@]([C@H](C)O)(C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)O)O)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1C(CC2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


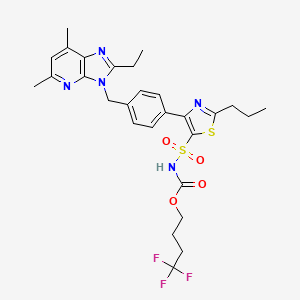
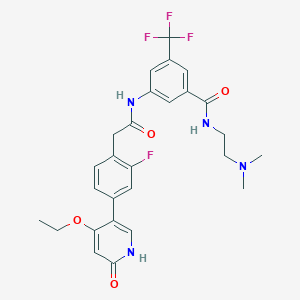

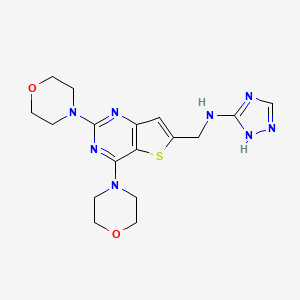
![(2R)-5-deuterio-2,7,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol](/img/structure/B12418727.png)
